molecular formula C9H10O2S B1333883 1-(thiophen-2-yl)pentane-1,4-dione CAS No. 59086-28-1

1-(thiophen-2-yl)pentane-1,4-dione

Cat. No.: B1333883
CAS No.: 59086-28-1
M. Wt: 182.24 g/mol
InChI Key: MGGPWPWKYSAFQM-UHFFFAOYSA-N
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Description

1-(thiophen-2-yl)pentane-1,4-dione is a chemical compound that belongs to the class of β-diketones It is characterized by the presence of a thienyl group attached to the 1-position of the pentanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-yl)pentane-1,4-dione typically involves the reaction of 2-thiophenecarboxaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired β-diketone. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-2-yl)pentane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(thiophen-2-yl)pentane-1,4-dione is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other β-diketones may not be suitable.

Properties

IUPAC Name

1-thiophen-2-ylpentane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7(10)4-5-8(11)9-3-2-6-12-9/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGPWPWKYSAFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372437
Record name 1,4-Pentanedione, 1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59086-28-1
Record name 1-(2-Thienyl)-1,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59086-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Pentanedione, 1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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